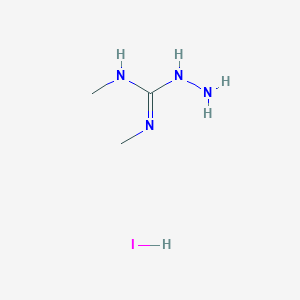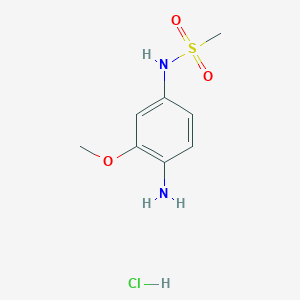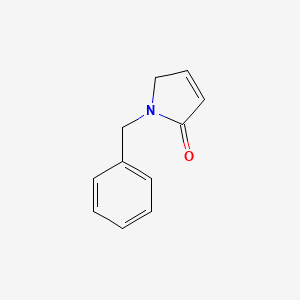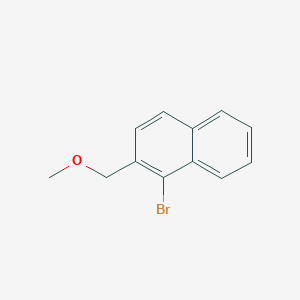
1-Bromo-2-(méthoxyméthyl)naphtalène
Vue d'ensemble
Description
1-Bromo-2-(methoxymethyl)naphthalene, also known as 1-Bromo-2-methoxymethylnaphthalene (1-Br-2-MOMN), is a synthetic molecule that has been studied extensively in recent years. It has been used in a variety of scientific research applications, including as a biocatalyst and as a reagent in organic synthesis. 1-Br-2-MOMN has also been used to study the mechanism of action of various biochemical and physiological processes.
Applications De Recherche Scientifique
Synthèse de Catalyseurs pour l'Aziridination Enantiosélective
Le 1-Bromo-2-(méthoxyméthyl)naphtalène est utilisé comme réactif dans la synthèse de catalyseurs essentiels à l'aziridination enantiosélective des dérivés du styrène . Ce procédé est important dans la production d'aziridines, qui sont des intermédiaires précieux en synthèse organique, en particulier dans l'industrie pharmaceutique pour la création de molécules complexes à haute pureté énantiomérique.
Préparation de Biaryles par Couplage d'Ullmann Catalysé au Palladium
Ce composé sert de précurseur dans la préparation de biaryles par des réactions de couplage d'Ullmann catalysées au palladium . Les biaryles constituent une classe importante de composés en chimie organique et en science des matériaux en raison de leur présence dans de nombreux produits naturels, médicaments et matériaux avancés.
Synthèse de Bi-hétérocycles
Les bi-hétérocycles peuvent être synthétisés à partir du this compound, en tirant parti de sa réactivité dans les réactions de couplage croisé . Les bi-hétérocycles se trouvent dans de nombreuses molécules bioactives et présentent un intérêt en chimie médicinale pour leurs propriétés pharmacologiques.
Safety and Hazards
Mécanisme D'action
Target of Action
1-Bromo-2-(methoxymethyl)naphthalene is a synthetic intermediate .
Mode of Action
It is known to be used as a reagent in the synthesis of a catalyst for highly enantioselective aziridination of styrene derivatives . This suggests that it may interact with its targets to facilitate the formation of aziridines, a class of organic compounds containing a three-membered ring of two carbon atoms and one nitrogen atom.
Biochemical Pathways
Given its use in the synthesis of catalysts for aziridination, it may be involved in the biochemical pathways related to the formation of aziridines .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Its role as a reagent in the synthesis of a catalyst for aziridination suggests that it may contribute to the formation of aziridines .
Analyse Biochimique
Biochemical Properties
1-Bromo-2-(methoxymethyl)naphthalene plays a significant role in biochemical reactions, particularly in synthetic organic chemistry. It is often used as a reagent in the synthesis of complex organic molecules. The compound interacts with various enzymes and proteins, facilitating reactions such as aziridination and Ullmann coupling . These interactions are primarily based on the compound’s ability to act as a substrate or catalyst in these reactions, promoting the formation of new chemical bonds.
Cellular Effects
The effects of 1-Bromo-2-(methoxymethyl)naphthalene on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins within the cell, leading to changes in cellular function. For instance, it may affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-Bromo-2-(methoxymethyl)naphthalene exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-2-(methoxymethyl)naphthalene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-Bromo-2-(methoxymethyl)naphthalene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting specific biochemical reactions or modulating enzyme activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
1-Bromo-2-(methoxymethyl)naphthalene is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors, influencing the metabolic flux and levels of specific metabolites. The compound can act as a substrate for certain enzymes, facilitating the conversion of metabolites into different chemical forms. These interactions are crucial for maintaining cellular homeostasis and regulating metabolic processes .
Transport and Distribution
The transport and distribution of 1-Bromo-2-(methoxymethyl)naphthalene within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and impact on cellular function .
Propriétés
IUPAC Name |
1-bromo-2-(methoxymethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYVAZPUJFACFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C2=CC=CC=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495723 | |
| Record name | 1-Bromo-2-(methoxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64689-70-9 | |
| Record name | 1-Bromo-2-(methoxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



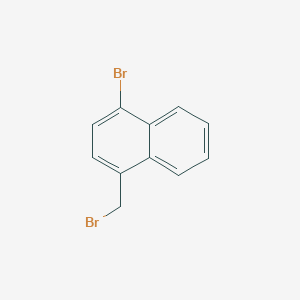
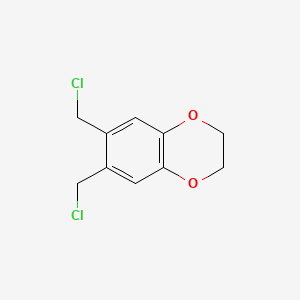
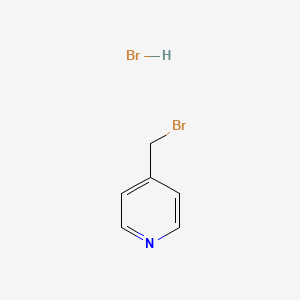
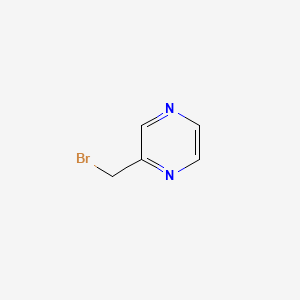

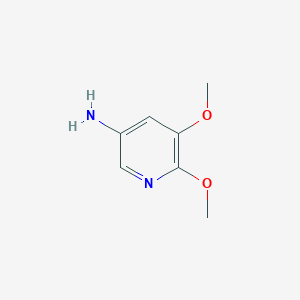

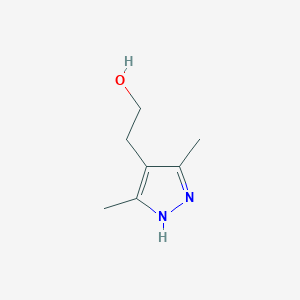
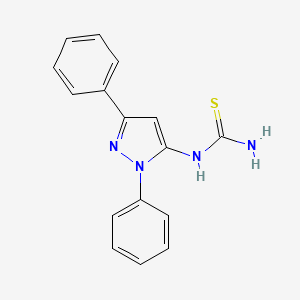
![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)
